molecular formula C26H44O4 B1449045 Unii-6YV2QN3gtq CAS No. 1708092-13-0

Unii-6YV2QN3gtq

Cat. No.: B1449045
CAS No.: 1708092-13-0
M. Wt: 420.6 g/mol
InChI Key: ZXERDUOLZKYMJM-QJBYOJSOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-EPI-6BETA-ETHYL URSODEOXYCHOLIC ACID involves the chemical modification of ursodeoxycholic acidThis can be achieved through various organic synthesis techniques, including selective reduction and oxidation reactions, as well as the use of protecting groups to ensure the desired stereochemistry is maintained .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and ensure the scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Chemistry: In chemistry, 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID is used as a reference compound for studying the stereochemistry and reactivity of bile acids. It serves as a model for understanding the behavior of similar compounds under various chemical conditions .

Biology: In biological research, this compound is used to study the metabolism and function of bile acids in the liver. It helps in understanding the role of bile acids in lipid digestion and absorption .

Medicine: Medically, 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID is investigated for its potential therapeutic effects in treating liver diseases, such as primary biliary cholangitis and non-alcoholic fatty liver disease. It is also studied for its role in reducing liver fat and fibrosis .

Industry: In the industrial sector, this compound is used in the formulation of pharmaceuticals and nutraceuticals. It is also employed in the development of diagnostic tools for liver function assessment .

Mechanism of Action

The mechanism of action of 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID involves its interaction with the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis and metabolism. By activating FXR, this compound helps reduce the synthesis of bile acids in the liver and promotes their excretion, thereby reducing liver fat and fibrosis . The molecular targets include various enzymes and transporters involved in bile acid metabolism .

Comparison with Similar Compounds

Uniqueness: 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID is unique due to its specific stereochemistry and the presence of an ethyl group at the 6-beta position. This modification enhances its ability to activate FXR and provides distinct therapeutic benefits compared to other bile acids .

Properties

IUPAC Name

(4R)-4-[(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXERDUOLZKYMJM-QJBYOJSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708092-13-0
Record name 7-epi-6beta-Ethyl ursodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1708092130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YV2QN3GTQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
Unii-6YV2QN3gtq

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